![molecular formula C14H15N3O B2911910 N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide CAS No. 2361637-92-3](/img/structure/B2911910.png)
N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide, also known as MPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPA is a pyrazolylpropenamide derivative that has been synthesized through various methods and has shown promising results in multiple studies.
作用機序
The mechanism of action of N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide is not fully understood, but it has been reported to act on various molecular targets. In neuroscience, N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide has been shown to increase the activity of the antioxidant enzyme superoxide dismutase and reduce the production of pro-inflammatory cytokines. In cancer research, N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide has been reported to inhibit the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and cell proliferation. In immunology, N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide has been shown to regulate the production of cytokines and chemokines by immune cells.
Biochemical and Physiological Effects:
N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide has been reported to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. In neuroscience, N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide has been shown to reduce the production of reactive oxygen species and increase the levels of glutathione, a major antioxidant in the brain. In cancer research, N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide has been reported to induce cell cycle arrest and apoptosis in cancer cells. In immunology, N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide has been shown to regulate the production of cytokines and chemokines by immune cells, which can modulate the immune response.
実験室実験の利点と制限
N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide has several advantages for lab experiments, including its easy synthesis method, high purity, and low toxicity. However, there are also some limitations to its use in lab experiments, including its limited solubility in water and its potential instability under certain conditions.
将来の方向性
There are several future directions for the study of N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide, including its potential use as a therapeutic agent for various diseases, its mechanism of action, and its pharmacokinetic and pharmacodynamic properties. In neuroscience, N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide could be studied further for its potential as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide could be investigated for its potential as a chemotherapeutic agent or as a sensitizer for radiotherapy. In immunology, N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide could be studied further for its potential as an immunomodulator in autoimmune diseases or as an adjuvant for vaccines.
Conclusion:
In conclusion, N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide as a therapeutic agent.
合成法
The synthesis of N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide has been reported through various methods, including the reaction of 3-phenyl-1H-pyrazole-5-carbaldehyde with N-methyl-N-propargylamine, followed by the reduction of the resulting propargylamine with lithium aluminum hydride. Another method involves the reaction of 3-phenyl-1H-pyrazole-5-carbaldehyde with N-methyl-N-(prop-2-yn-1-yl)amine, followed by the reduction of the resulting propargylamine with sodium borohydride. The purity of N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide can be achieved through recrystallization with ethanol.
科学的研究の応用
N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide has been studied for its potential therapeutic applications in various fields of science, including neuroscience, cancer research, and immunology. In neuroscience, N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cancer research, N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide has been reported to inhibit the growth of cancer cells and induce apoptosis. In immunology, N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide has been studied for its potential as an immunomodulator that can regulate the immune response.
特性
IUPAC Name |
N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-3-14(18)17(2)10-12-9-13(16-15-12)11-7-5-4-6-8-11/h3-9H,1,10H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRZGKIJXOPWFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=NN1)C2=CC=CC=C2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-((3-phenyl-1H-pyrazol-5-yl)methyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2911828.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2911829.png)
![1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2911831.png)
![N-mesityl-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2911836.png)
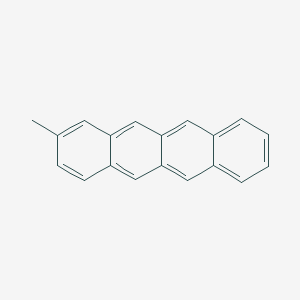
![2-{[1-(naphthalene-2-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2911839.png)
![N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2911840.png)
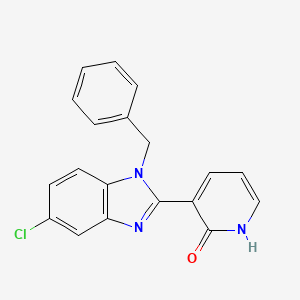
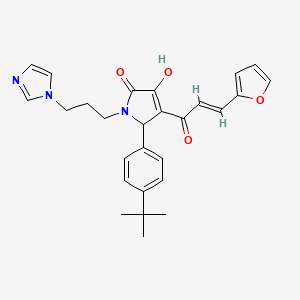
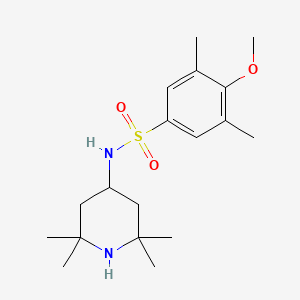
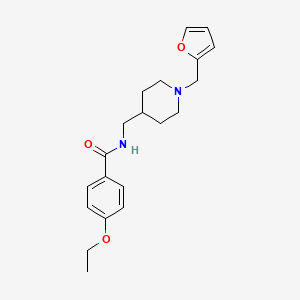
![(E)-ethyl 2-(3-(2-chlorophenyl)acrylamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2911848.png)
